DBCO-PEG3-SS-NHS ester
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Overview
Description
DBCO-PEG3-SS-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in bioconjugation and drug delivery systems due to its stability and efficiency in forming covalent bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-SS-NHS ester involves several steps:
Formation of DBCO-PEG3 intermediate: The initial step involves the reaction of dibenzocyclooctyne with polyethylene glycol (PEG) to form the DBCO-PEG3 intermediate.
Introduction of Disulfide Linker: The DBCO-PEG3 intermediate is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.
Activation with NHS Ester: Finally, the compound is activated with N-hydroxysuccinimide (NHS) ester to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments to ensure high yield and purity.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG3-SS-NHS ester primarily undergoes:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Disulfide Bond Cleavage: The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated molecule.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out at room temperature without the need for a catalyst.
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Triazole Linkages: Formed during the SPAAC reaction.
Cleaved Products: Resulting from the reduction of the disulfide bond.
Scientific Research Applications
DBCO-PEG3-SS-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of drug delivery systems and diagnostic tools.
Mechanism of Action
DBCO-PEG3-SS-NHS ester exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules.
Disulfide Bond Cleavage: The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated molecule at the target site.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG3-NHS ester: Similar in structure but lacks the disulfide bond, making it non-cleavable.
Sulfo DBCO-PEG3-NHS ester: Contains a sulfo group, increasing its water solubility.
DBCO-S-S-NHS ester: Another cleavable linker with a similar mechanism of action.
Uniqueness
DBCO-PEG3-SS-NHS ester is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule under reducing conditions. This feature makes it particularly useful in targeted drug delivery systems .
Properties
Molecular Formula |
C34H39N3O9S2 |
---|---|
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
InChI Key |
UAWQWHCVTRBMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
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